molecular formula C14H21N3S B14440763 Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- CAS No. 74051-50-6

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-

Cat. No.: B14440763
CAS No.: 74051-50-6
M. Wt: 263.40 g/mol
InChI Key: DCTXKKYEFSTWBW-UHFFFAOYSA-N
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Description

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-: is a synthetic organic compound known for its unique chemical properties and potential applications in various fields. This compound features a urea backbone substituted with an allyl group and a p-diethylaminophenyl group, along with a thio group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- typically involves the reaction of allyl isocyanate with p-diethylaminophenylthiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-allyl-3-(p-dimethylaminophenyl)-2-thio-
  • Urea, 1-allyl-3-(p-diethylaminophenyl)-2-oxo-
  • Thiourea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-

Uniqueness

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the allyl and thio groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74051-50-6

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

1-[4-(diethylamino)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H21N3S/c1-4-11-15-14(18)16-12-7-9-13(10-8-12)17(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H2,15,16,18)

InChI Key

DCTXKKYEFSTWBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NCC=C

Origin of Product

United States

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